(2-Bromobenzyl)triphenylphosphonium bromide
Overview
Description
(2-Bromobenzyl)triphenylphosphonium bromide is a chemical compound with the IUPAC name (2-bromobenzyl)triphenylphosphonium bromide . It is used as a reagent in various chemical reactions .
Synthesis Analysis
The synthesis of (2-Bromobenzyl)triphenylphosphonium bromide involves the use of 2-Bromobenzyl bromide as a reagent. This reagent is used to protect ketones and aldehydes in their less reactive alcohol oxidation states and as a coupling component in various reactions .Molecular Structure Analysis
The InChI code for (2-Bromobenzyl)triphenylphosphonium bromide is1S/C25H21BrP.BrH/c26-25-19-11-10-12-21 (25)20-27 (22-13-4-1-5-14-22,23-15-6-2-7-16-23)24-17-8-3-9-18-24;/h1-19H,20H2;1H/q+1;/p-1
. This code provides a specific description of the molecule’s structure. Chemical Reactions Analysis
(2-Bromobenzyl)triphenylphosphonium bromide is involved in various chemical reactions. For instance, it is used as a reactant for the synthesis of Vernonia allenes and sesquiterpenoids, monohalovinylated pyrethroids with insecticidal activity, and Vitamin D analogs with anticancer activity .Physical And Chemical Properties Analysis
(2-Bromobenzyl)triphenylphosphonium bromide is a solid at 20°C . More detailed physical and chemical properties are not specified in the available resources.Scientific Research Applications
Organic Synthesis Reactions
This compound finds its use in various organic synthesis reactions, including C-C bond formation . Its role as a reactant in stereoselective azidolysis of vinyl epoxides and enantioselective aziridination is noteworthy for producing chiral molecules with high precision .
Biomimetic Synthesis
Biomimetic synthesis aims to mimic biological pathways to create complex molecules. (2-Bromobenzyl)triphenylphosphonium bromide can be used in iron(III) mediated oxidative dimerization processes, which are inspired by natural enzymatic reactions, to synthesize compounds like benzoquinone parvistemin A .
Asymmetric Synthesis
The compound is instrumental in the enantioselective synthesis of syn-diarylheptanoids from D-glucose. This application is crucial for the production of enantiomerically pure compounds, which are important in the development of pharmaceuticals and agrochemicals .
Ligand for β-Amyloid Plaques
In neuroscience research, (2-Bromobenzyl)triphenylphosphonium bromide serves as a precursor for the preparation of ligands that target β-amyloid plaques . These ligands are used in imaging studies to understand the pathology of neurodegenerative diseases like Alzheimer’s .
Decarboxylative Transformations
This compound is also used in decarboxylative cyclopropanation reactions. Such transformations are valuable in synthetic chemistry for introducing cyclopropane rings into molecules, which can significantly alter their chemical and biological properties .
Crystallography Studies
Lastly, the crystal structure of (2-Bromobenzyl)triphenylphosphonium bromide has been determined, which aids in understanding its reactivity and potential applications. Crystallography provides insights into the molecular geometry and electronic structure, which are essential for designing new reactions and materials .
Safety and Hazards
properties
IUPAC Name |
(2-bromophenyl)methyl-triphenylphosphanium;bromide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H21BrP.BrH/c26-25-19-11-10-12-21(25)20-27(22-13-4-1-5-14-22,23-15-6-2-7-16-23)24-17-8-3-9-18-24;/h1-19H,20H2;1H/q+1;/p-1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MIUPTFWVTVISEG-UHFFFAOYSA-M | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)[P+](CC2=CC=CC=C2Br)(C3=CC=CC=C3)C4=CC=CC=C4.[Br-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H21Br2P | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30471284 | |
Record name | Phosphonium, [(2-bromophenyl)methyl]triphenyl-, bromide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30471284 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
512.2 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
36901-75-4 | |
Record name | Phosphonium, [(2-bromophenyl)methyl]triphenyl-, bromide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30471284 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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